molecular formula C15H14O5 B1677691 Phloretin CAS No. 60-82-2

Phloretin

Cat. No. B1677691
Key on ui cas rn: 60-82-2
M. Wt: 274.27 g/mol
InChI Key: VGEREEWJJVICBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05106871

Procedure details

Then, 5.94 g of 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-(4-methoxymethoxyphenyl)-1-propanone was stirred with 87 ml of methanol and 52 ml of a hydrochloric acid/ethanol reagent at 60° C. for 35 minutes. Then, the reaction mixture was poured into ice water and the precipitated crystal was recovered by filtration and dried. The crystal was subjected to the column chromatography [330 g of 270-400 mesh Kieselgel 60; 0.5 kg/cm2 ; eluting solvent=hexane/ethyl acetate (2/1)]. Fractions of 50 ml were collected and the 11th to 42nd fractions were combined to obtain 2.58 g (yield=64.4%) of 1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)-1-propanone.
Name
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-(4-methoxymethoxyphenyl)-1-propanone
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([O:8]COC)[CH:5]=[C:4]([O:12]COC)[C:3]=1[C:16](=[O:29])[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25]COC)=[CH:21][CH:20]=1.Cl.C(O)C>CO>[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([OH:12])[C:3]=1[C:16](=[O:29])[CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-(4-methoxymethoxyphenyl)-1-propanone
Quantity
5.94 g
Type
reactant
Smiles
OC1=C(C(=CC(=C1)OCOC)OCOC)C(CCC1=CC=C(C=C1)OCOC)=O
Name
hydrochloric acid ethanol
Quantity
52 mL
Type
reactant
Smiles
Cl.C(C)O
Name
Quantity
87 mL
Type
solvent
Smiles
CO
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated crystal was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Fractions of 50 ml were collected

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=CC(=C1)O)O)C(CCC1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.58 g
YIELD: PERCENTYIELD 64.4%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.